5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a propan-2-yl group
Preparation Methods
The synthesis of 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
5-(3-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-Phenyl-3-(propan-2-yl)-1,2,4-oxadiazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.
5-(4-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole: The position of the bromine atom on the phenyl ring is different, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
InChI Key |
ZRJIHDNHDRKABG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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